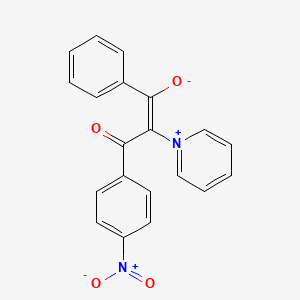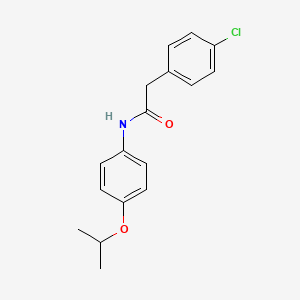![molecular formula C14H14N4O2S B13377121 2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B13377121.png)
2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione is a heterocyclic compound that belongs to the triazinoquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminoquinazoline with butylthiol and a suitable triazine precursor. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione .
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazine or quinazoline rings.
Substitution: The hydrogen atoms on the triazine or quinazoline rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine or quinazoline rings .
Scientific Research Applications
2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazino[5,6-b]indole-3-ylimino methyl naphthalene-2-ol
- 1,2,4-triazino[5,6-b]indole-3-thiol
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
Uniqueness
2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione is unique due to its specific structural features, such as the butylsulfanyl group and the fused triazinoquinazoline ring system
Properties
Molecular Formula |
C14H14N4O2S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
2-butylsulfanyl-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione |
InChI |
InChI=1S/C14H14N4O2S/c1-2-3-8-21-14-16-12(19)11-15-10-7-5-4-6-9(10)13(20)18(11)17-14/h4-7H,2-3,8H2,1H3,(H,16,17,19) |
InChI Key |
CVQAOUBOMSJVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN2C(=NC3=CC=CC=C3C2=O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Cyanophenyl)-1-methyl-3-nitroimidazo[1,2-a]pyridin-1-ium](/img/structure/B13377043.png)


![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377057.png)
![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13377061.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B13377069.png)

![4-[2-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-3-phenyl-2-butenoic acid](/img/structure/B13377096.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![11-ethoxy-8-methyl-6-oxo-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13377099.png)
![2-[(1-Isoquinolinylimino)methyl]phenol](/img/structure/B13377106.png)
![1-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13377109.png)

![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B13377127.png)
